4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

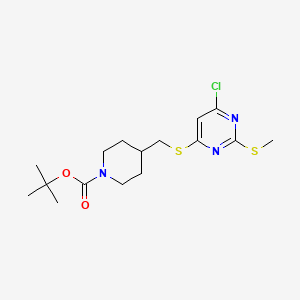

This compound is a tert-butyl ester derivative featuring a piperidine core linked to a pyrimidine ring via a sulfanylmethyl group. The pyrimidine moiety is substituted with a chlorine atom at position 6 and a methylsulfanyl group at position 2.

Properties

IUPAC Name |

tert-butyl 4-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)sulfanylmethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O2S2/c1-16(2,3)22-15(21)20-7-5-11(6-8-20)10-24-13-9-12(17)18-14(19-13)23-4/h9,11H,5-8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGQQHHMAFPBHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC(=NC(=N2)SC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001108300 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[[6-chloro-2-(methylthio)-4-pyrimidinyl]thio]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001108300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353963-88-8 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[[6-chloro-2-(methylthio)-4-pyrimidinyl]thio]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353963-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[[6-chloro-2-(methylthio)-4-pyrimidinyl]thio]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001108300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic molecule with potential biological activities. Its structure includes a piperidine ring, a chloro-substituted pyrimidine moiety, and various sulfur-containing groups, which contribute to its reactivity and possible interactions with biological systems. This article explores the biological activity of this compound, synthesizing findings from diverse sources, and presenting relevant data in tables for clarity.

Molecular Characteristics

- Molecular Formula : C₁₆H₂₄ClN₃O₂S₂

- Molecular Weight : Approximately 390.0 g/mol

- Canonical SMILES :

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC(=NC(=N2)SC)Cl

Structural Features

| Feature | Description |

|---|---|

| Piperidine Ring | A six-membered nitrogen-containing heterocycle |

| Chloro-substituted Pyrimidine | Enhances reactivity and potential biological interactions |

| Tert-butyl Ester Group | Contributes to solubility and stability |

The unique structure of this compound suggests several potential mechanisms of action:

- Enzyme Modulation : The compound may interact with specific enzymes, influencing their activity and affecting biochemical pathways.

- Receptor Interaction : Its structural components allow for potential binding to various biological receptors, which could lead to therapeutic effects.

- Antimicrobial Properties : Similar compounds have shown efficacy against various microbial strains, suggesting potential antimicrobial activity.

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, variations in the substituents on the pyrimidine ring can lead to differences in activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Antitumor Potential : Some studies have highlighted the antitumor effects of related compounds containing piperidine structures, indicating that this compound might also exhibit similar properties .

- Enzyme Inhibition : Investigations into compounds with similar structures have revealed their potential as enzyme inhibitors, particularly against proteases and kinases involved in cancer progression .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxymethyl)-piperidine | Similar piperidine structure | Antimicrobial |

| 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine | Contains an amino group | Antitumor |

| 3-(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl-piperidine | Variation in substitution pattern on pyrimidine | Potential enzyme inhibitor |

Scientific Research Applications

Synthetic Applications

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to ensure high yields and purity. Common reagents used in these reactions include potassium permanganate for oxidation and various nucleophiles for substitution reactions. The versatility of this compound as an intermediate in synthetic organic chemistry is notable, allowing for the production of various derivatives with potential biological activities.

Biological Applications

Potential Biological Activity

Research indicates that 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester exhibits potential biological activity, particularly in modulating enzyme activity and interacting with biological macromolecules. Its unique structure allows it to engage with specific receptors or enzymes, potentially influencing various biochemical pathways.

Interaction Studies

Studies focusing on the interactions of this compound with specific biological targets can provide insights into its pharmacological potential. Such interactions may modulate enzyme activities or affect receptor signaling pathways, making it a subject of interest in pharmacological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Their Implications

The compound’s analogs differ primarily in substituent groups on the pyrimidine ring and the piperidine linker. These variations influence molecular weight, solubility, reactivity, and bioactivity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity to analogs.

Impact of Substituents on Chemical Properties

- Methylsulfanyl (SMe) vs. However, the amino group may increase hydrogen-bonding capacity, affecting solubility and target binding .

Chlorine Position on Pyrimidine :

The 6-Cl substitution in the target compound contrasts with the 4-Cl substituent in . Chlorine’s electron-withdrawing effect influences ring electron density, altering reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions .Linker Position on Piperidine : Sulfanylmethyl at piperidine-4 (target) vs. piperidine-2 () affects conformational flexibility and steric interactions. NMR data from related compounds (e.g., ) show that substituent positions alter chemical shifts in regions A (39–44 ppm) and B (29–36 ppm), reflecting changes in electronic environments and steric strain.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?

The compound can be synthesized via nucleophilic substitution at the pyrimidine chlorine atom (6-position) using a piperidine-thiol intermediate. Key steps include:

- Coupling reactions : Use a tert-butyl-protected piperidine derivative with a thiol group to displace the chlorine on the pyrimidine ring under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

- Catalyst optimization : Employ phase-transfer catalysts to enhance reaction rates and yields in biphasic systems .

- Purification : Utilize flash chromatography with a methanol-buffer mobile phase (e.g., pH 4.6 sodium acetate/sodium 1-octanesulfonate) to isolate the product .

Q. What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Respiratory protection (N95 mask), nitrile gloves, and chemical goggles are mandatory due to potential respiratory and dermal irritation .

- Ventilation : Work in a fume hood to avoid inhalation of airborne particles.

- Spill management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Q. How should this compound be stored to ensure stability?

- Store in a tightly sealed container under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the tert-butyl ester group.

- Avoid exposure to moisture or acidic/basic conditions, which may cleave the sulfanyl or ester functionalities .

Advanced Questions

Q. How can structural contradictions in NMR data for the methylsulfanyl-pyrimidine moiety be resolved?

- Dynamic NMR analysis : Perform variable-temperature ¹H-NMR to detect hindered rotation of the methylsulfanyl group, which may cause splitting of signals .

- X-ray crystallography : Resolve ambiguities in substituent positioning by growing single crystals in a hexane/ethyl acetate mixture .

- Comparative MS/MS : Compare fragmentation patterns with analogs (e.g., 4-chloro-5-fluoro-2-methylsulfanyl-pyrimidine) to confirm substitution sites .

Q. What methodologies are effective for studying the reactivity of the methylsulfanyl group in cross-coupling reactions?

- Oxidative desulfurization : Replace the methylsulfanyl group with a hydroxyl or amino group using m-CPBA or H₂O₂/acid .

- Palladium-catalyzed coupling : Screen ligands (e.g., XPhos or SPhos) to optimize Suzuki-Miyaura coupling at the 4-sulfanylmethyl position .

- Competitive kinetics : Compare reaction rates of methylsulfanyl vs. tert-butyl ester groups under varying pH and temperature conditions .

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

- Dose-response reevaluation : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-type-specific effects .

- Metabolite profiling : Use LC-HRMS to identify degradation products or active metabolites that may influence bioactivity .

- Controlled solvent studies : Test activity in DMSO vs. aqueous buffers to rule out solvent-induced aggregation or precipitation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.